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Compound of Interest

5-Chloro-1-(4-fluoro-3-
Compound Name:
methylphenyl)-1-oxopentane

CAS No.: 898761-06-3

Cat. No.: B1328074

Get Quote

Advanced Synthesis, Characterization, and
Application in CNS Drug Discovery
Executive Summary & Chemical Identity

5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is a specialized chlorovalerophenone
intermediate used primarily in the synthesis of Central Nervous System (CNS) active
pharmaceutical ingredients (APIs). Its structure combines a lipophilic, metabolically robust 4-
fluoro-3-methylphenyl "head" with a reactive 5-chloropentanoyl "tail."

This molecule serves as a critical electrophilic building block. The terminal alkyl chloride allows
for N-alkylation of secondary amines (e.g., piperidines, piperazines), while the ketone
functionality offers a handle for stereoselective reduction or Grignard addition. It is structurally
homologous to the "tail" moieties found in neuroprotective agents (e.g., Lubeluzole analogs)
and atypical antipsychotics.
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Property Specification

CAS Number 898761-06-3

IUPAC Name 5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-
one

Molecular Formula C12H14CIFO

Molecular Weight 228.69 g/mol

) Pale yellow to colorless oil (crystallizes upon
Physical State ) ) )
high purity/cooling)

Soluble in DCM, THF, Toluene; Insoluble in

Solubility
Water

Key Functionality -Chloro linker; Aryl ketone

Synthetic Methodology (The Core)

Expertise Note: The synthesis relies on a regio-controlled Friedel-Crafts Acylation. The primary
challenge is ensuring the acyl group attaches para to the methyl group (position 5 relative to
methyl, meta to fluorine) or para to the fluorine, depending on conditions. However, electronic
directing effects (Fluorine: Ortho/Para, Methyl: Ortho/Para) and steric hindrance dictate the
outcome.

The 4-fluoro-3-methyl substitution pattern is electronically unique. The fluorine atom is a
deactivator via induction but an activator via resonance (Ortho/Para director). The methyl group
is a weak activator (Ortho/Para). The position para to the methyl group (and meta to the
fluorine) is sterically accessible and electronically favorable for acylation using 5-chlorovaleroyl
chloride.

Protocol: Friedel-Crafts Acylation

Reagents:
e Substrate: 1-Fluoro-2-methylbenzene (o-Fluorotoluene) [Excess/Solvent]

e Acylating Agent: 5-Chlorovaleroyl chloride (1.0 equiv)
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e Catalyst: Aluminum Chloride (
), Anhydrous (1.1-1.2 equiv)
e Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
o Catalyst Activation: In a flame-dried reactor under

atmosphere, suspend anhydrous
in DCM. Cool to 0°C.

e Acyl Chloride Addition: Add 5-chlorovaleroyl chloride dropwise. Maintain temperature <5°C to
prevent polymerization of the acyl chloride. Stir for 30 min to form the acylium ion complex.

o Substrate Addition (Critical): Add 1-fluoro-2-methylbenzene slowly. Technical Insight: Adding
the substrate to the complex (rather than complex to substrate) minimizes di-acylation
byproducts.

o Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4—6
hours. Monitor by TLC/HPLC.

o Endpoint: Disappearance of acyl chloride.

e Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of ice and
concentrated HCI. Why: This breaks the strong Aluminum-Ketone complex and prevents
aluminum emulsion formation.

o Workup: Separate the organic layer.[1] Wash with Brine and

(to remove acidic residues). Dry over

 Purification: Concentrate under reduced pressure. If regioisomers are present, recrystallize
from Hexane/Ethyl Acetate or perform vacuum distillation.
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Visualization: Synthesis Pathway

1-Fluoro-2-methylbenzene Activation AICI3 (Lewis Acid) Acylium lon Complex Electrophilic Aromatic Hydrolysis (Ice/HCl) JESIET10) 19 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane
+ 5-Chlorovaleroyl Chioride DCM, 0°C 4 P Substitution (Rt, 4-6h) Breaks Al-Complex (CAS 898761-06-3)

Click to download full resolution via product page

Caption: Friedel-Crafts acylation workflow ensuring regioselectivity and safe hydrolysis of the
aluminum complex.

Downstream Applications & Mechanism

This intermediate is a "Privileged Scaffold" linker. It is used to attach a lipophilic aryl tail to a
nitrogen-containing core (pharmacophore).

A. Synthesis of Neuroprotective/Antipsychotic Agents

The primary application involves the alkylation of cyclic amines (piperidines, piperazines).
e Mechanism:

Nucleophilic Substitution.

o Target Class: Benzothiazoles (related to Lubeluzole), Butyrophenones (Haloperidol analogs).

Protocol (General N-Alkylation):

Dissolve the amine (e.g., 4-benzylpiperidine) in Acetonitrile or DMF.

Add CAS 898761-06-3 (1.0 equiv).

Add Base:

(2.0 equiv) and catalytic Kl (Finkelstein condition to accelerate reaction).

Heat to 60-80°C for 12 hours.

Result: The chlorine is displaced, forming the tertiary amine.
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B. Ketone Manipulation

The ketone at C1 is rarely left as-is in final drugs due to metabolic liability. It is typically:
e Reduced: Using

or chiral catalysts (CBS reduction) to form a chiral alcohol (common in Lubeluzole-type
drugs).

e Fluorinated: Using DAST to form a gem-difluoro linker.

Visualization: Divergent Application Logic
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Caption: Divergent synthesis pathways converting the intermediate into bioactive CNS
scaffolds via alkylation and reduction.

Analytical Characterization & Quality Control
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To ensure the integrity of the intermediate for pharmaceutical use, the following parameters

must be validated.

Test Method Acceptance Criteria
Diagnostic signals: Ar-CHs
Identification 1H-NMR (CDCI3) (~2.3 ppm), Ar-H (multiplets),
Triplet -CH2CI (~3.5 ppm).
Purity HPLC (UV @ 254 nm) > 08.0% Area
o < 0.5% (Isomers acylated at
Regioisomer Content GC-MS /HPLC ) .
other ring positions)
] < 0.1% (Critical for subsequent
Water Content Karl Fischer

Grignard/anhydrous steps)

Residual Solvent

GC-Headspace

DCM < 600 ppm (ICH Q3C

limits)

Self-Validating NMR Check:

e Look for the doublet of doublets in the aromatic region, characteristic of the fluorine-proton

coupling (

).

» Verify the integration of the terminal methylene triplet (next to Cl) vs. the methyl singlet. Ratio

must be exactly 2:3.

Safety & Handling

e Hazards:

o Skin/Eye Irritant: The alkyl chloride is an alkylating agent; handle with double nitrile gloves.

o Hydrolysis: The compound is stable, but the acyl chloride precursor is water-reactive.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. Protect from light to prevent

radical dechlorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylphenyl-1-oxopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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